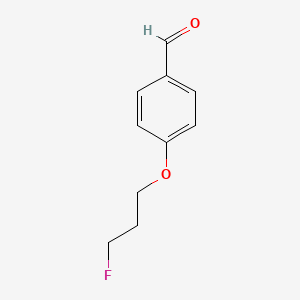
4-(3-氟丙氧基)苯甲醛
描述
4-(3-Fluoropropoxy)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a fluoropropoxy group attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of fluorinated benzaldehyde derivatives can be achieved through palladium-catalyzed dehydrogenative fluoroalkoxylation, as reported in a study on the oxidative dehydrogenative fluoroalkoxylation of benzaldehydes . This method is advantageous due to its mild reaction conditions, functional group tolerance, and broad substrate scope. It also employs a transient directing group strategy, which simplifies the process by eliminating the need for additional installation and removal of directing groups, thus improving atom and step economy .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex, with the potential for various substituents to influence the overall conformation of the molecule. For instance, an X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate was obtained, providing insights into the molecular geometry and the effects of substituents on the benzene ring . Additionally, the structure of a related compound, N-benzylidene-4-fluoroaniline N-oxide, demonstrates how substituents like a fluorine atom can cause significant twisting to avoid non-bonded clashes .
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions. For example, benzaldehyde lyase can catalyze the enantioselective carboligation of aromatic aldehydes with methoxy and dimethoxy acetaldehyde, leading to the formation of (R)-2-hydroxy-3-methoxy-1-arylpropan-1-one and related compounds . This reaction involves the conversion of aromatic aldehydes and benzoins into enamine-carbanion-like intermediates before carboligation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3-Fluoropropoxy)benzaldehyde would be influenced by the presence of the fluoropropoxy group. Fluorinated compounds often exhibit unique properties such as increased stability and lipophilicity, which can be beneficial in drug design . The metabolism of a related compound, 4-(4-fluorophenoxy)benzaldehyde semicarbazone, was studied, revealing insights into its biotransformation and the impact of its structure on metabolic pathways .
科学研究应用
1. 催化应用
4-(3-氟丙氧基)苯甲醛已被用于与催化反应相关的研究。例如,它已参与了Pd催化的苯甲醛邻位C-H羟基化反应,突显了其在促进特定化学转化中的作用(Chen, Ozturk, & Sorensen, 2017)。
2. 材料合成
在材料科学中,苯甲醛衍生物如4-(3-氟丙氧基)苯甲醛被用于合成具有特定性质的材料。一个例子是合成双醛单体及其转化为具有电导性的聚醛亚胺,展示了其在创造具有所需电学性质的新材料中的实用性(Hafeez et al., 2019)。
3. 有机化学机理研究
该化合物还在研究反应机理中找到应用。对甲氧基苯甲醛的氧化研究,包括结构与4-(3-氟丙氧基)苯甲醛类似的化合物,为有机化学中的反应动力学和机理提供了见解(Malik, Asghar, & Mansoor, 2016)。
4. 光物理应用
此外,该化合物在光物理研究中具有相关性。合成和性质的5,10,15,20-四[4-(烷氧基硅基)苯基]卟啉,涉及4-(烷氧基硅基)苯甲醛衍生物,突显了在开发具有特定光物理性质的材料中的应用(Ishida et al., 2010)。
5. 药物合成和发现中的应用
其衍生物还在药物合成和发现过程中找到应用。例如,苯甲醛的钯催化氧化脱氢氟烷氧基化反应,包括类似于4-(3-氟丙氧基)苯甲醛的化合物,展示了其在合成新药物化合物中的潜力(Jin et al., 2021)。
属性
IUPAC Name |
4-(3-fluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBWANWQSVITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382381 | |
| Record name | 4-(3-fluoropropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropropoxy)benzaldehyde | |
CAS RN |
400825-68-5 | |
| Record name | 4-(3-Fluoropropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-fluoropropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the prosthetic group, specifically 4-(3-Fluoropropoxy)benzaldehyde, influence the biodistribution of the radiolabeled RGD peptide?
A1: The research article investigates the impact of different prosthetic groups, including 4-(3-Fluoropropoxy)benzaldehyde ([(18)F]9), on the biodistribution of RGD peptides for PET imaging. The study found that the RGD peptide conjugate incorporating [(18)F]9, denoted as [(18)F]10, exhibited different biodistribution characteristics compared to the conjugate using the more hydrophilic prosthetic group [(18)F]-(2-{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}ethoxy)acetaldehyde ([(18)F]5). Specifically, [(18)F]10 displayed higher retention in organs like the liver and lungs compared to [(18)F]7, the conjugate with the more hydrophilic prosthetic group. This suggests that the relatively more hydrophobic nature of the 4-(3-Fluoropropoxy)benzaldehyde prosthetic group in [(18)F]10 might lead to increased lipophilicity of the conjugate, influencing its distribution and excretion profile in vivo [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

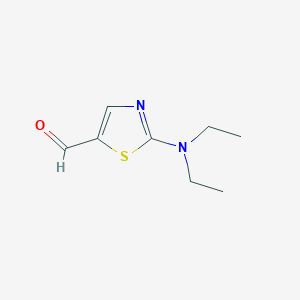
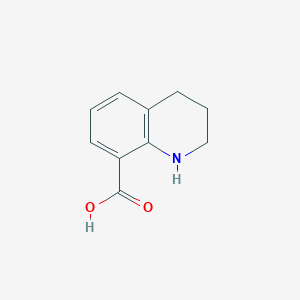
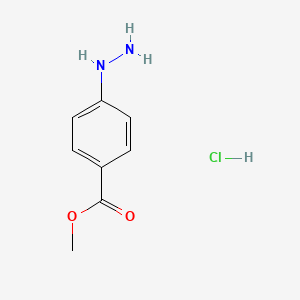
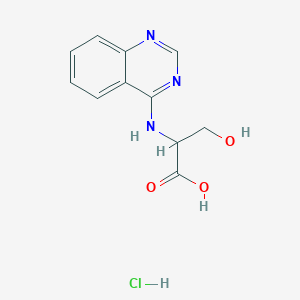



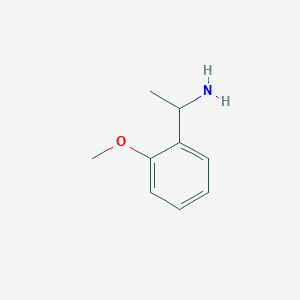



![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

